molecular formula C11H12N2O2 B1309158 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5973-23-9

1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B1309158
CAS RN: 5973-23-9
M. Wt: 204.22 g/mol
InChI Key: RYVWSUJRUVTCBS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a derivative of the benzodiazepine family, which is a class of compounds with significant medicinal chemistry applications. Benzodiazepines are known for their tranquilizing effects and have been used as neuroleptics, antineoplastics, and for a variety of other pharmacological activities .

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through several methods. One approach involves the use of N-carbamoylmethylanthranilic acids as starting materials, where the ring closure to form the benzodiazepine core is facilitated by substituting the amino groups with electron-withdrawing groups . Another method described involves the use of proline-derived materials, where a protocol for retentive C3 alkylation leads to the direct synthesis of enantiopure quaternary 1,4-benzodiazepine-2,5-diones with high enantioselectivity . Additionally, a three-component synthesis approach using propylphosphonic anhydride (T3P®) has been studied, which allows the formation of hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives from o-phenylenediamine, dimedone, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is not planar; it is three-dimensional with a six-membered phenyl ring condensed with a seven-membered heterocyclic ring . The molecular properties of these compounds are of interest due to their biological activities, and studies have been conducted to understand their reactivity and mechanisms in biological systems .

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions. For instance, a novel ring contraction rearrangement from a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione to a 3H-quinazoline-4-one has been observed, which involves the elimination of HNO followed by a proton-mediated loss of CO . The enantioselective synthesis of these compounds can be achieved through deprotonation/trapping protocols, which allow for the introduction of diverse functionality into the benzodiazepine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their pharmacokinetics, which includes the speed of uptake and elimination by the body. The differences in pharmacokinetics rather than clinical effects are what distinguish the various benzodiazepine drugs in clinical use . Solid-phase synthesis methods have been developed to prepare these compounds, either as racemic mixtures or as optically pure compounds, demonstrating the versatility and generality of the synthesis sequence .

Scientific Research Applications

Synthesis and Structural Insights

1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound with potential applications in various scientific research areas due to its unique structural properties. Research efforts have focused on the synthesis and characterization of derivatives of this compound, highlighting its versatility in chemical reactions and potential for creating novel compounds with significant biological activities.

  • Synthetic Approaches : A study detailed the reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione and benzaldoxime, resulting in a compound with a unique molecular structure, demonstrating the compound's reactivity and potential for generating novel molecular configurations R. Dardouri, Y. Kandri Rodi, N. Saffon, Lahcen El Ammari, E. Essassi, 2010.

  • Novel Heterocyclic Systems : Another research explored the formation of novel heterocyclic systems, such as pyrimido[1,6-a][1,5]benzodiazepines, from the compound, indicating its utility in creating new pharmacologically interesting structures V. N. Yuskovets, B. A. Ivin, 2007.

properties

IUPAC Name

1,3-dimethyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-11(15)13(2)9-6-4-3-5-8(9)10(14)12-7/h3-7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVWSUJRUVTCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415897
Record name 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS RN

5973-23-9
Record name 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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